Sarolaner

Descripción general

Descripción

Sarolaner is an orally active, broad-spectrum ectoparasiticide . It is sold under the brand name Simparica and is used for the treatment of flea and tick infestations in dogs . It is also used off-label to control sarcoptic mange and demodectic mange .

Synthesis Analysis

The synthesis of this compound involves the use of quinine-based chiral phase transfer catalysts . The process results in antiparasitic isoxazoline compounds enriched in an enantiomer . A detailed synthesis process involves the addition of Triethylamine and n-propylphosphonic anhydride .

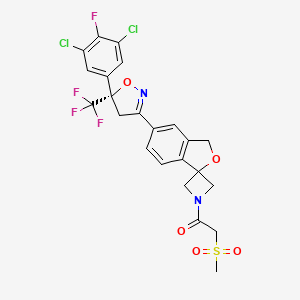

Molecular Structure Analysis

This compound has unique structural features important for its potency and pharmacokinetic properties, including spiroazetidine and sulfone moieties . The flea and tick activity resides in the chirally pure S-enantiomer .

Chemical Reactions Analysis

This compound is an isoxazoline compound which shows efficacy against fleas and ticks on dogs . It has been compared with other flea and tick control products, both topical and oral, at various time points after treatment and after re-infestation over the approved dosing intervals .

Physical And Chemical Properties Analysis

This compound has a boiling point of 722.7±70.0 °C and a density of 1.65±0.1 g/cm3 . It is slightly soluble in DMF, DMSO, and Ethanol . Its molecular formula is C23H18Cl2F4N2O5S .

Aplicaciones Científicas De Investigación

Tratamiento de infestaciones por pulgas en perros

Sarolaner se ha utilizado eficazmente en el tratamiento y control de infestaciones por pulgas naturales en perros. En un estudio realizado en Australia, this compound resultó en una reducción media del 99,3% en el recuento de pulgas vivas en relación con el día 0, en comparación con el 94,6% en el grupo de spinosad {svg_1}. Esto demuestra la alta eficacia de this compound en el control de las infestaciones por pulgas.

Tratamiento de la sarna sarcóptica en perros

This compound, en combinación con moxidectina y pirantel (Simparica Trio®), se ha utilizado en el tratamiento de la sarna sarcóptica causada por infestaciones de ácaros Sarcoptes scabiei en perros {svg_2}. Dos dosis mensuales de Simparica Trio® redujeron el recuento de ácaros S. scabiei en un 99,2% en relación con el placebo en un estudio y eliminaron los ácaros S. scabiei en el 100% de los perros en el segundo estudio {svg_3}.

Inhibición de los receptores de ácido γ-aminobutírico de los insectos

Se ha demostrado que this compound muestra actividad antiparasitaria al bloquear específicamente los receptores de ácido γ-aminobutírico de los insectos {svg_4} {svg_5}.

Inhibición de los canales iónicos de cloruro activados por glutamato

This compound también inhibe los canales iónicos de cloruro activados por glutamato, contribuyendo a su actividad antiparasitaria {svg_6} {svg_7}.

Insecticida de amplio espectro

This compound es un insecticida de amplio espectro que se ha utilizado para la prevención y el tratamiento clínico de ectoparásitos en animales de compañía como perros y gatos {svg_8}. Tiene un alto efecto letal sobre garrapatas, pulgas y ácaros {svg_9}.

Combinación con otros fármacos

This compound se puede combinar con otros fármacos para mejorar los efectos del tratamiento y ampliar el rango de tratamiento {svg_10}. Por ejemplo, se ha combinado con moxidectina y pirantel en Simparica Trio® para el tratamiento de la sarna sarcóptica {svg_11}.

Mecanismo De Acción

- Its primary targets are GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in the arthropod nervous system .

- By disrupting these channels, sarolaner inhibits the uptake of chloride ions into the central nervous system of mites and insects, leading to increased nerve stimulation .

- Additionally, it binds to chloride-gated channels with greater affinity in arthropods than in mammals .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Sarolaner functions by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects . These receptors are crucial for the transmission of neuronal signals. By binding to the chloride channels in nerve and muscle cells, this compound blocks the transmission of these signals, leading to paralysis and death of the parasites . The compound interacts with GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels, exhibiting a high affinity for these receptors in arthropods compared to mammals .

Cellular Effects

This compound exerts its effects on various cell types by targeting the neuromuscular junctions. In insects, it causes paralysis by inhibiting the GABA and glutamate receptors, which are essential for normal nerve and muscle function . This inhibition leads to an accumulation of chloride ions within the cells, disrupting the electrochemical gradient and resulting in cellular dysfunction and death . In mammals, this compound has a much lower affinity for these receptors, minimizing its impact on mammalian cell function .

Molecular Mechanism

At the molecular level, this compound binds to the GABA and glutamate receptors in the neuromuscular junctions of insects . This binding inhibits the normal function of these receptors, preventing the transmission of neuronal signals. The inhibition of GABA-elicited currents at both susceptible and resistant flea GABACls is a key aspect of this compound’s mechanism of action . Additionally, this compound has been shown to have a long-lasting plasma concentration and greater in vitro flea and tick potency compared to other isoxazolines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated rapid and sustained efficacy against fleas and ticks. It is rapidly absorbed following oral administration, with a bioavailability of over 85% . The compound maintains effective plasma concentrations for up to 35 days, providing long-term protection against ectoparasites . This compound is stable under various conditions, and its degradation products have minimal impact on its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single monthly dose of 2-4 mg/kg has been shown to provide excellent efficacy against flea and tick infestations . Higher doses may lead to adverse effects such as muscle tremors, ataxia, and seizures in some dogs . At therapeutic doses, this compound is well-tolerated and provides sustained protection against ectoparasites .

Metabolic Pathways

This compound is minimally metabolized in dogs, with over 99.9% of the compound binding to plasma proteins . It is primarily eliminated via biliary excretion, with a half-life of 11-12 days . The minimal metabolism and high protein binding contribute to its long-lasting efficacy and stability in the body .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It is highly protein-bound, which facilitates its transport and distribution within cells and tissues . The compound accumulates in the plasma, maintaining effective concentrations for extended periods .

Subcellular Localization

This compound is localized primarily in the neuromuscular junctions of insects, where it exerts its inhibitory effects on GABA and glutamate receptors . The compound’s high affinity for these receptors ensures its targeted action against ectoparasites while minimizing its impact on mammalian cells .

Propiedades

IUPAC Name |

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKKUZMDEUIP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336934 | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1398609-39-6 | |

| Record name | Sarolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsulfonyl Ethanone Derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAROLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)